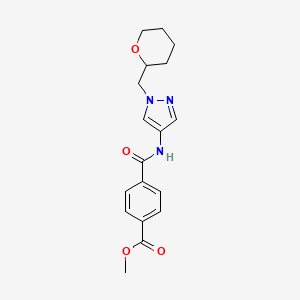

methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

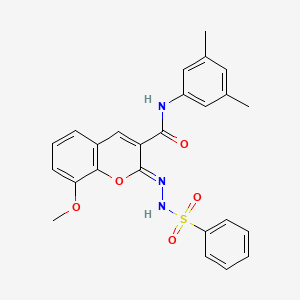

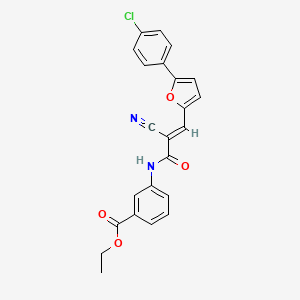

The compound contains several functional groups including a tetrahydropyran ring, a pyrazole ring, a carbamoyl group, and a benzoate ester. Tetrahydropyran is a saturated six-membered ring with one oxygen atom, and pyrazole is a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran and pyrazole rings would add cyclic structure to the molecule, and the carbamoyl and benzoate groups would likely contribute to the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Crystal Structure and Supramolecular Chemistry

Research in crystallography and supramolecular chemistry has explored the structural characteristics of compounds related to methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate. Studies have highlighted the formation of complex hydrogen-bonded networks and polarized molecular-electronic structures in isomeric compounds, demonstrating the role of hydrogen bonding in determining molecular arrangement and stability in the solid state (Portilla et al., 2007; Portilla et al., 2007).

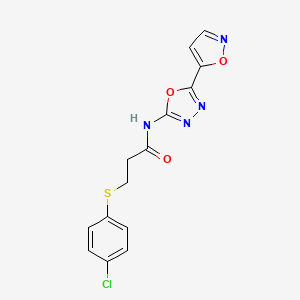

Organic Synthesis and Catalysis

The compound has potential applications in organic synthesis and catalysis. Tetra-methyl ammonium hydroxide, for instance, has been utilized as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the compound's role in facilitating efficient and neutral conditions for chemical reactions (Balalaie et al., 2007). Additionally, the synthesis and antimicrobial activities of pyrazole derivatives have been investigated, expanding the compound's applicability in developing new antimicrobial agents (Siddiqui et al., 2013).

Antioxidant and Antitumor Activities

Compounds structurally related to methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate have been synthesized and evaluated for their biological activities. For example, novel benzimidazoles have shown potential as antitumor agents, indicating the broader pharmacological relevance of this chemical class (Abonía et al., 2011). Furthermore, certain methylcoumarins, including related compounds, have been tested for their antioxidant activity, offering insights into their possible therapeutic and food preservation applications (Ćavar et al., 2009).

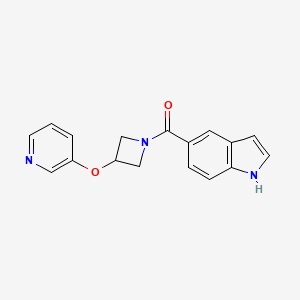

Materials Science and Engineering

The research extends into materials science, where compounds with similar structures have been used as ligands to stabilize metal complexes in cross-coupling reactions. This has implications for the development of new materials and catalytic processes (Ocansey et al., 2018). Additionally, the structural versatility and stability under different conditions of similar compounds have been leveraged in crystal engineering, showcasing their potential in designing materials with specific properties (Johnstone et al., 2010).

Mecanismo De Acción

Direcciones Futuras

The future research directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Propiedades

IUPAC Name |

methyl 4-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-18(23)14-7-5-13(6-8-14)17(22)20-15-10-19-21(11-15)12-16-4-2-3-9-25-16/h5-8,10-11,16H,2-4,9,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNPIZOQOHGKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747218.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2747220.png)

![N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide](/img/structure/B2747224.png)

![ethyl 2-(2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate](/img/structure/B2747225.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2747229.png)

![tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate](/img/structure/B2747230.png)